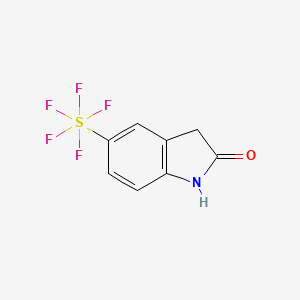

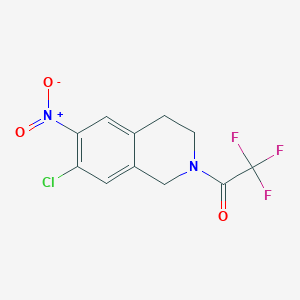

5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one

Vue d'ensemble

Description

5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one is a compound that contains the pentafluorosulfanyl (SF5) group . This group is known for its high electronegativity, chemical and thermal stability, and low surface energy . These unique properties make SF5-containing compounds valuable building blocks in various scientific fields .

Molecular Structure Analysis

The SF5 group has a unique octahedral geometry, which allows for more selective interactions of SF5-containing molecules with biological receptors . The high lipophilicity of SF5, expressed by the Hansch parameter (π = 1.23), is greater than the ones of CF3 (0.88) or OCF3 (1.04) groups and may confer an enhanced cell membrane permeating ability .Chemical Reactions Analysis

The SF5 group can impart peculiar and tremendously beneficial characteristics on molecules once introduced onto them . The recent synthetic approaches via S−F, and C−SF5 bond formation as well as the use of SF5-containing building blocks embody a “stairway-to-heaven” loophole in the synthesis of otherwise-inaccessible chemical scaffolds .Physical And Chemical Properties Analysis

The SF5 group displays high electronegativity, chemical and thermal stability, and low surface energy . It also has a volume of 55.4 Å3, between the t-Bu (76.9 Å3) and CF3 (34.6 Å3) groups . The high lipophilicity of SF5 is greater than the ones of CF3 or OCF3 groups and may confer an enhanced cell membrane permeating ability .Applications De Recherche Scientifique

Palladium-Catalyzed Synthesis

- The pentafluorosulfanyl group is gaining attention in material industries and life sciences due to its unique physico-chemical properties. An efficient method for synthesizing SF5-functionalized indoles involves a one-pot Pd-catalyzed C–H oxidative cyclization reaction, indicating its potential in complex organic synthesis (Chen et al., 2015).

Chemistry and Applications of Pentafluorosulfanyl Derivatives

- SF5-containing compounds are valuable in material science and medicinal chemistry due to their unique characteristics. Recent synthetic approaches have expanded the accessibility of these compounds, demonstrating their increasing significance in scientific applications (Kordnezhadian et al., 2022).

Application in Dyes

- Incorporating the SF5 group into functional dyes, such as phthalocyanines, enhances their robustness and alters their optical properties. This suggests a new strategy for developing advanced dye materials (Iida et al., 2015).

Bioisosteric Applications

- The SF5 group, being stable under physiological conditions, has unique physical and chemical properties, making it useful in drug design. It is often used as a bioisosteric replacement for other groups in biologically active molecules, highlighting its potential in medicinal chemistry (Sowaileh et al., 2017).

Hydro(Chloro)pentafluorosulfanylation of Diazo Compounds

- SF5 chloride, a prevalent reagent for incorporating the SF5 group into organic compounds, has been used in reactions with diazo compounds. This method provides direct access to various α-pentafluorosulfanyl carbonyl compounds, which could be valuable in diverse applications (Shou et al., 2021).

Organocatalyst Application

- The SF5 group serves as a lipophilic and sterically demanding alternative in catalyst design, indicating its potential in advancing synthetic chemistry processes (Yang et al., 2012).

Environmental Considerations

- Investigating the environmental properties of SF5 compounds, such as their physical properties and photodegradation, is crucial to understand their impact and potential applications in environmental science (Jackson & Mabury, 2009).

Orientations Futures

The SF5 group is an emerging tool in various areas of chemistry, including materials science and medicinal chemistry . Despite its unique properties, the application of SF5-containing compounds remains modest due to the challenges associated with its synthetic accessibility . Therefore, future research could focus on developing more efficient and accessible synthetic methodologies for SF5-containing compounds.

Propriétés

IUPAC Name |

5-(pentafluoro-λ6-sulfanyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NOS/c9-16(10,11,12,13)6-1-2-7-5(3-6)4-8(15)14-7/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJFKEQDICBPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(F)(F)(F)(F)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)

![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1457176.png)

![1-(2-Bromo-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1457185.png)